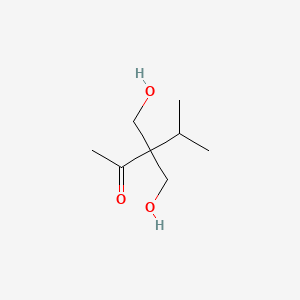
Phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate is a chemical compound that belongs to the class of carbamimidates. This compound is characterized by the presence of cyano groups and a phenyl ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and ability to form stable intermediates.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate can be synthesized through a multi-step process involving the reaction of phenyl isocyanate with cyanoacetic acid, followed by the addition of 2-cyanoethylamine. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate involves large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the cyano groups to primary amines.
Substitution: Nucleophilic substitution reactions can replace the cyano groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium cyanide or potassium cyanide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, primary amines, and substituted carbamimidates, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate involves its interaction with molecular targets such as enzymes and receptors. The cyano groups can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The phenyl ring contributes to the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate can be compared with other similar compounds, such as:
N-cyano-N-phenyl-p-toluenesulfonamide: This compound also contains cyano and phenyl groups but differs in its sulfonamide functionality.
2-cyanoethyl N-phenylcarbamate: Similar in structure but with a carbamate group instead of a carbamimidate.
Ethyl 2-cyano-3-(4-(N-(2-cyanoethyl)-N-methylamino)phenyl)propionate: Contains a cyanoethyl group and a phenyl ring but differs in its ester functionality.
Phenyl N-cyano-N’-(2-cyanoethyl)carbamimidate is unique due to its specific combination of cyano and carbamimidate groups, which confer distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
111971-00-7 |
|---|---|
Molekularformel |
C11H10N4O |
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
phenyl N-cyano-N'-(2-cyanoethyl)carbamimidate |
InChI |
InChI=1S/C11H10N4O/c12-7-4-8-14-11(15-9-13)16-10-5-2-1-3-6-10/h1-3,5-6H,4,8H2,(H,14,15) |
InChI-Schlüssel |
YMOQCYQYCHRSPI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=NCCC#N)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


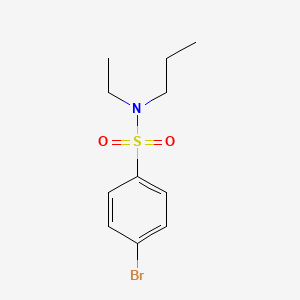
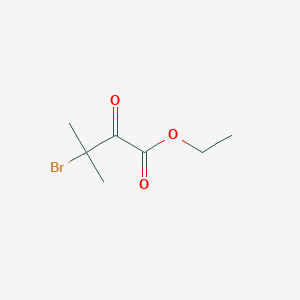

![4-[(3-Methylbut-2-en-1-yl)oxy]benzamide](/img/structure/B14301490.png)
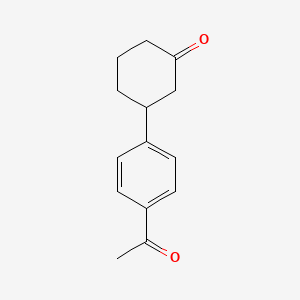
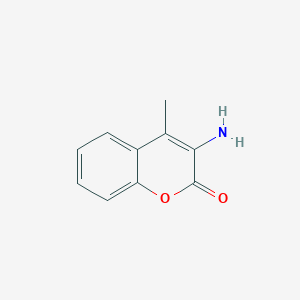
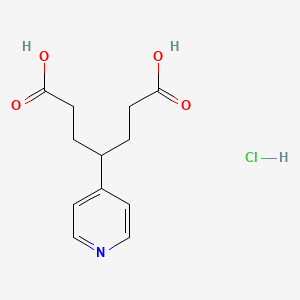
![5-[(Benzyloxy)methyl]oxolane-2-thione](/img/structure/B14301520.png)
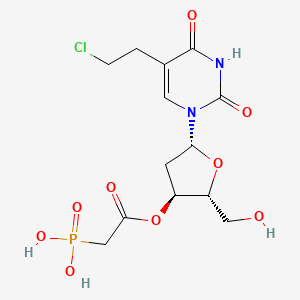
![4-[(Anthracen-1-yl)amino]-4-oxobutanoic acid](/img/structure/B14301540.png)
![13-[3-(4-Hydroxypentyl)oxiran-2-YL]trideca-5,8,11-trienoic acid](/img/structure/B14301551.png)
